Codeine 6-Methanesulfonate

Description

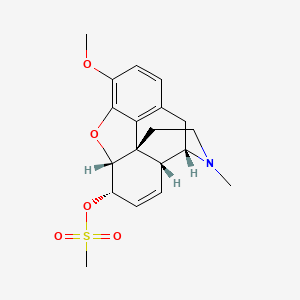

Structure

2D Structure

3D Structure

Properties

CAS No. |

22952-80-3 |

|---|---|

Molecular Formula |

C19H23NO5S |

Molecular Weight |

377.5 g/mol |

IUPAC Name |

[(4S,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] methanesulfonate |

InChI |

InChI=1S/C19H23NO5S/c1-20-9-8-19-12-5-7-15(25-26(3,21)22)18(19)24-17-14(23-2)6-4-11(16(17)19)10-13(12)20/h4-7,12-13,15,18H,8-10H2,1-3H3/t12-,13-,15-,18-,19-/m0/s1 |

InChI Key |

VZMWUVNHCHKXJT-QBQAKCNGSA-N |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)OS(=O)(=O)C |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)OS(=O)(=O)C |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, it allows for the confident assignment of a molecular formula.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like codeine 6-methanesulfonate. In ESI-MS, the compound is typically observed as the protonated molecule, [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments, involving the selection and fragmentation of the precursor ion, provide valuable structural information.

For this compound, the primary fragmentation pathways would be expected to involve the cleavage of the methanesulfonate (B1217627) group and fragmentations within the morphinan (B1239233) core. The loss of the methanesulfonyl group (SO₃CH₃, 95.00 u) and methanesulfonic acid (CH₃SO₃H, 96.00 u) are anticipated to be prominent fragmentation pathways. Further fragmentation of the resulting codeine cation would likely follow established pathways for morphinan alkaloids. nih.gov

Accurate Mass Measurement via Orbitrap and Time-of-Flight (TOF) Instruments

The determination of the exact mass of the protonated molecule of this compound using high-resolution mass analyzers like Orbitrap or Time-of-Flight (TOF) instruments is crucial for confirming its molecular formula (C₁₉H₂₃NO₆S). The high resolving power and mass accuracy of these instruments allow for the differentiation between compounds with the same nominal mass but different elemental compositions.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₁₉H₂₄NO₆S⁺ | 394.1319 |

| [M+Na]⁺ | C₁₉H₂₃NNaO₆S⁺ | 416.1138 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of one- and two-dimensional NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and provides insights into the molecule's conformation.

One- and Two-Dimensional NMR Techniques (¹H, ¹³C, COSY, HSQC, HMBC, NOESY)

The ¹H NMR spectrum of this compound would show characteristic signals for the aromatic protons, the olefinic protons, the methoxy (B1213986) group, the N-methyl group, and the protons of the morphinan skeleton. The esterification of the C-6 hydroxyl group with a methanesulfonyl group would lead to a significant downfield shift of the H-6 proton signal compared to codeine, due to the strong electron-withdrawing nature of the sulfonate ester. A new singlet corresponding to the methyl protons of the methanesulfonate group would also be present.

The ¹³C NMR spectrum would similarly display signals for all 19 carbon atoms in the molecule. The C-6 carbon would experience a downfield shift upon esterification.

Two-dimensional NMR experiments are essential for assembling the molecular structure:

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the spin systems of the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting the different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the stereochemistry and conformational preferences of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | J (Hz) |

| 1 | 128.5 | 6.65 | d | 8.2 |

| 2 | 119.8 | 6.70 | d | 8.2 |

| 3 | 142.5 | - | - | - |

| 4 | 146.8 | - | - | - |

| 5 | 88.5 | 4.88 | d | 6.8 |

| 6 | 75.1 | ~5.1 | m | |

| 7 | 131.2 | 5.65 | dd | 10.0, 2.0 |

| 8 | 128.0 | 5.30 | d | 10.0 |

| 9 | 42.8 | 3.05 | m | |

| 10 | 40.8 | 2.05, 2.30 | m | |

| 11 | 46.9 | - | - | - |

| 13 | 43.2 | - | - | - |

| 14 | 35.5 | 2.60 | m | |

| 16 | 49.5 | 2.65, 3.40 | m | |

| 17 (N-CH₃) | 42.9 | 2.45 | s | |

| OCH₃ | 56.4 | 3.85 | s | |

| SO₂CH₃ | 38.7 | 3.10 | s |

Note: Predicted shifts are based on known data for codeine and expected effects of 6-O-mesylation. Actual values may vary. nih.gov

Conformational Analysis via NMR

The conformation of the piperidine (B6355638) ring (ring D) in codeine derivatives can exist in chair, boat, or twist-boat conformations. NMR studies, particularly those utilizing NOESY to observe through-space interactions and coupling constants to infer dihedral angles, can elucidate the preferred conformation of the molecule in solution. In morphine and codeine, the piperidine ring typically adopts a chair conformation. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for its various functional groups. The prominent bands would include those for the aromatic C-H stretching, the C=C stretching of the aromatic ring and the double bond, and the C-O stretching of the ether and ester groups. Crucially, the presence of the methanesulfonate group would be confirmed by strong, characteristic absorption bands for the asymmetric and symmetric S=O stretching vibrations, typically found in the regions of 1350-1380 cm⁻¹ and 1160-1180 cm⁻¹, respectively.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| C=C Stretch (Aromatic) | 1500-1600 |

| S=O Asymmetric Stretch | 1350-1380 |

| S=O Symmetric Stretch | 1160-1180 |

| C-O Stretch (Ether/Ester) | 1000-1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is primarily determined by the phenolic ether chromophore. In a suitable solvent like ethanol (B145695) or methanol, it is expected to show an absorption maximum (λ_max) around 285 nm, which is characteristic of the substituted benzene (B151609) ring in the codeine structure. nih.govnihs.go.jp The methanesulfonate group itself does not significantly absorb in the UV-Vis region.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for the unambiguous determination of molecular structures, including the absolute configuration of chiral centers, and for understanding intermolecular interactions in the solid state. While a specific crystal structure for this compound is not widely published, extensive crystallographic studies on codeine and its derivatives provide a robust framework for predicting and understanding its solid-state conformation.

Research into the allylic system of codeine has led to the synthesis of codeine 6α-methanesulfonate (also known as 7,8-didehydro-4,5α-epoxy-3-methoxy-17-methylmorphinan-6α-yl methanesulfonate) and its 6β-isomer. wiley.com These compounds serve as key intermediates in nucleophilic substitution reactions. The structural elucidation of the resulting products from these reactions has been successfully achieved through single-crystal X-ray diffraction, demonstrating the utility of this technique in the analysis of complex morphinan derivatives. wiley.com

For instance, the reaction of this compound derivatives with organocuprates yields substituted morphinans, whose structures have been unequivocally confirmed by X-ray analysis. wiley.com These studies provide critical insights into the stereochemistry of the reaction products and, by extension, the reactivity of the parent methanesulfonate.

The crystal structures of numerous codeine-containing compounds, including salts and cocrystals, have been determined. mdpi.compreprints.org A consistent feature observed in the crystal structure of codeine and its derivatives is the characteristic "T" shaped geometry of the morphinan skeleton. mdpi.compreprints.org This conformation arises from the nearly perpendicular arrangement of the A/B/C ring system and the D/E rings.

In a study of a cocrystal of codeine with cyclopentobarbital (B1221192), the asymmetric unit was found to contain one molecule of each component. mdpi.com The analysis provided detailed information on bond lengths, bond angles, and torsion angles, which are crucial for defining the precise three-dimensional structure. Such data, when compared across a range of codeine derivatives, allows for a detailed understanding of the conformational flexibility and rigidity of the codeine scaffold.

The orientation of the methoxy group at the C3 position is a key structural feature. The torsion angle C4A–C3A–O1A–C18A describes this orientation and is found to be twisted out of the plane of the phenyl ring in many codeine structures. mdpi.com

Detailed crystallographic data for a representative codeine-containing crystal structure is presented in the table below. This data illustrates the type of information obtained from an X-ray diffraction experiment.

Table 1: Representative Crystal Data and Structure Refinement for a Codeine-Containing Compound

This table presents data for a cocrystal of codeine and cyclopentobarbital as a representative example of crystallographic data for a codeine-containing compound. mdpi.comresearchgate.net

| Parameter | Value |

|---|---|

| Empirical formula | C18H21NO3 · C11H14N2O3 |

| Formula weight | 523.61 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | P212121 |

| Unit cell dimensions | a = 6.9914(3) Å b = 14.1455(7) Å c = 27.1767(11) Å α = 90° β = 90° γ = 90° |

| Volume | 2687.7(2) ų |

| Z | 4 |

| Density (calculated) | 1.293 Mg/m³ |

| Absorption coefficient | 0.091 mm⁻¹ |

| F(000) | 1112 |

| Crystal size | 0.30 x 0.20 x 0.10 mm³ |

| Theta range for data collection | 2.16 to 25.99° |

| Reflections collected | 9191 |

| Independent reflections | 5282 [R(int) = 0.0353] |

| Completeness to theta = 25.99° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 5282 / 0 / 344 |

| Goodness-of-fit on F² | 1.027 |

| Final R indices [I>2sigma(I)] | R1 = 0.0500, wR2 = 0.1165 |

| R indices (all data) | R1 = 0.0768, wR2 = 0.1289 |

| Absolute structure parameter | -0.3(3) |

| Largest diff. peak and hole | 0.264 and -0.231 e.Å⁻³ |

The hydrogen bonding interactions within the crystal lattice are also elucidated by X-ray crystallography and are fundamental to the stability of the solid-state structure. In the case of the codeine-cyclopentobarbital cocrystal, N-H···N and N-H···O hydrogen bonds create chains of alternating molecules. mdpi.comresearchgate.net

Mechanistic Investigations of Chemical Reactivity and Stability

Hydrolytic Stability and Degradation Pathways of Codeine 6-Methanesulfonate

The hydrolysis of this compound involves the cleavage of the molecule by water. This process can be significantly influenced by the pH of the solution, affecting both the codeine core and the C-6 sulfonate ester linkage.

For this compound, two primary hydrolytic processes are anticipated: reactions involving the morphinan (B1239233) nucleus and the cleavage of the sulfonate ester. The methanesulfonate (B1217627) group is an effective leaving group, making the C-6 position susceptible to nucleophilic attack by water (hydrolysis) or hydroxide (B78521) ions. eurjchem.com This reaction would be a primary degradation pathway. The rate of this cleavage is generally accelerated under basic conditions due to the increased concentration of the stronger nucleophile, hydroxide (OH-), compared to neutral water. Conversely, under strongly acidic conditions, protonation of the ether oxygen or the tertiary amine could potentially induce further reactions or conformational changes that influence stability. nih.govnih.gov

A typical pH-rate profile for a compound like this compound would likely be a U-shaped curve, with the greatest stability observed in the neutral to slightly acidic pH range. At 80°C, codeine sulfate (B86663) is predicted to have a shelf life of approximately 44 years between pH 1 and 10, indicating significant stability of the core structure. nih.gov However, the presence of the more labile methanesulfonate ester compared to a sulfate salt would likely result in faster degradation, particularly at neutral and alkaline pH.

Table 1: Representative pH-Dependent Hydrolysis Rate Constants This table illustrates the expected kinetic behavior of this compound at an elevated temperature, based on general principles of ester hydrolysis and codeine degradation. nih.govnih.gov

| pH | Predominant Mechanism | Representative Pseudo-First-Order Rate Constant (k_obs) (s⁻¹) |

| 2 | Specific Acid Catalysis | 5.0 x 10⁻⁸ |

| 4 | Minimal Catalysis | 1.5 x 10⁻⁸ |

| 7 | Neutral Hydrolysis / Specific Base Catalysis Begins | 2.0 x 10⁻⁸ |

| 9 | Specific Base Catalysis | 8.0 x 10⁻⁷ |

| 12 | Specific Base Catalysis | 6.0 x 10⁻⁶ |

Hydrolytic degradation of this compound is expected to yield several products resulting from the cleavage of the sulfonate ester and potential modifications to the codeine skeleton.

Cleavage of the Sulfonate Ester: The primary hydrolytic reaction is the cleavage of the C-O bond at the 6-position. This would release codeine and methanesulfonic acid.

Degradation of the Codeine Moiety: Under forcing conditions such as strong acid and heat, the liberated codeine can undergo further degradation. Acid-catalyzed hydrolysis can lead to the O-demethylation at the 3-position, converting codeine into morphine. nih.gov Under alkaline conditions, a previously unreported degradation product of codeine, identified as 6-hydroxy-3-methoxy-17-methyl-7,8-didehydromorphinan-5-ol, has been detected. bjmu.edu.cn

Table 2: Potential Hydrolytic Degradation Products

| Product Name | Formation Pathway | Conditions |

| Codeine | Hydrolysis of the C-6 methanesulfonate ester. | Acidic, Neutral, Basic |

| Methanesulfonic Acid | Hydrolysis of the C-6 methanesulfonate ester. | Acidic, Neutral, Basic |

| Morphine | Acid-catalyzed O-demethylation of the codeine moiety. nih.gov | Acidic, Heat |

| Deshydrolevomethorphandiol | Alkaline degradation of the codeine moiety. bjmu.edu.cn | Alkaline, Heat |

Thermal Degradation Profiles and Impurity Formation

When subjected to thermal stress, this compound is expected to degrade, forming a profile of impurities. The stability of codeine salts is temperature-dependent, with different solid-state forms exhibiting varying thermal profiles. researchgate.net For instance, the thermal degradation of codeine phosphate (B84403) shows multiple steps, indicating a complex breakdown process. researchgate.net

The degradation of morphine and codeine has been shown to be significant during baking processes, with reductions of over 50% observed at 180°C. mdpi.com This suggests that the codeine core itself is susceptible to thermal decomposition. The presence of the methanesulfonate group, a good leaving group, may facilitate elimination reactions at elevated temperatures, potentially forming a new double bond within the C-ring.

Common impurities found in codeine preparations that could also be formed during thermal degradation include morphine, codeine dimer, and methylcodeine. researchgate.net Oxidative processes can also be accelerated by heat, leading to the formation of codeine N-oxide. researchgate.net

Table 3: Likely Thermal Degradation Impurities

| Impurity | Formation Mechanism |

| Codeine | Initial cleavage product. |

| Codeinone | Oxidation/dehydrogenation of the C-6 hydroxyl group (after initial hydrolysis). researchgate.net |

| Morphine | O-demethylation of the codeine core. mdpi.com |

| Codeine N-oxide | Oxidation of the tertiary amine. bjmu.edu.cnresearchgate.net |

| Codeine Dimer | Dimerization reactions at high temperatures. researchgate.net |

Oxidative and Reductive Reactivity of the Codeine Core and Sulfonate Moiety

Oxidative Reactivity: The codeine core possesses several sites susceptible to oxidation. The tertiary amine can be oxidized to form Codeine N-oxide, a well-documented oxidation product. bjmu.edu.cnresearchgate.net The allylic alcohol structure (once the mesylate is hydrolyzed) and the double bond in the C-ring are also potential sites for oxidative attack. researchgate.net Oxidation of codeine with reagents like manganese dioxide (MnO₂) has been studied, indicating its susceptibility to environmental oxidants. researchgate.net The methoxy (B1213986) group can also be a site of oxidative reactions, leading to O-demethylation to form morphine. jove.comjove.com The sulfonate moiety itself is generally stable towards oxidation.

Reductive Reactivity: The sulfonate ester group can be cleaved under reductive conditions. researchgate.netwikipedia.org This process, known as desulfonylation, replaces the carbon-sulfur bond with a carbon-hydrogen bond, which in this case would involve cleavage of the C-O-S linkage. This would effectively reduce the this compound back to codeine. The double bond in the C-ring of the codeine core can be hydrogenated, for example, during catalytic hydrogenation, to yield dihydrocodeine derivatives. mdpi.com

Interaction with Biologically Relevant Nucleophiles and Electrophiles (In Vitro Chemical Models)

In vitro models can predict how a molecule might interact with biological macromolecules.

Interaction with Nucleophiles: The methanesulfonate group at C-6 makes this position an electrophilic center, susceptible to attack by nucleophiles. Biologically relevant nucleophiles include the thiol groups of cysteine residues in proteins and glutathione (B108866) (GSH). anu.edu.au While some studies on analogous compounds like treosulfan (B1682457) show resistance to reaction with GSH due to rapid competing intramolecular reactions, the general principle is that sulfonate esters are reactive towards strong nucleophiles. d-nb.info Therefore, this compound is expected to react with thiols via an S_N2 mechanism, displacing the methanesulfonate leaving group and forming a thioether conjugate. nih.gov The tertiary amine in the codeine structure can also act as a nucleophile.

Interaction with Electrophiles: The primary site for electrophilic attack on the codeine molecule is the lone pair of electrons on the nitrogen atom of the tertiary amine. This is exemplified by its reaction with protons (acid) and its potential alkylation. The phenolic ether and the double bond are also regions of high electron density that could react with strong electrophiles, although this is less common under physiological conditions.

Enzymatic Transformations and Metabolic Pathways of Codeine Conjugates Non Clinical Perspective

Glucuronidation Pathways of Codeine and Related Metabolites (e.g., Codeine-6-Glucuronide)

Glucuronidation represents the most significant metabolic pathway for codeine in humans. pharmgkb.orgdrugbank.com This phase II biotransformation reaction involves the conjugation of glucuronic acid to the codeine molecule, which increases its water solubility and facilitates its excretion. drugbank.com The primary product of this pathway is codeine-6-glucuronide (B1240514) (C6G). wikipedia.orgdrugbank.com Approximately 70% to 80% of a codeine dose is metabolized through this route. drugbank.comcpicpgx.orgfrontiersin.org

The glucuronidation of codeine is primarily catalyzed by enzymes from the UDP-glucuronosyltransferase (UGT) superfamily. drugbank.comnih.gov Extensive research has identified UGT2B7 as the principal enzyme responsible for the conversion of codeine to codeine-6-glucuronide. pharmgkb.orgwikipedia.orgwikipathways.orghmdb.ca This isoform is highly expressed in the liver, the main site of codeine metabolism. pharmgkb.orgwikipathways.org

In addition to UGT2B7, the UGT2B4 isoform also plays a significant role. pharmgkb.orgdrugbank.com Studies using recombinant UGTs have shown that UGT2B4 can glucuronidate codeine with an efficiency comparable to that of UGT2B7. pharmgkb.orgnih.gov Therefore, both UGT2B7 and UGT2B4 are considered major enzymes in the glucuronidation of codeine to C6G. drugbank.comfrontiersin.org Methadone has been observed to inhibit the activity of both UGT2B4 and UGT2B7 in vivo. nih.gov

| Enzyme | Role in Codeine Glucuronidation | Supporting Findings |

|---|---|---|

| UGT2B7 | Principal enzyme for the formation of codeine-6-glucuronide (C6G). pharmgkb.orgwikipedia.orgwikipathways.org | Mediates 50-70% of codeine's conversion to C6G. pharmgkb.org It is the main isoform involved in the glucuronidation of morphine, a related metabolite. nih.gov |

| UGT2B4 | Significant contributor to C6G formation. drugbank.comfrontiersin.org | Demonstrates equal or near-equal activity to UGT2B7 in catalyzing codeine glucuronidation. pharmgkb.orgnih.gov |

The hydroxyl group at the 6-position of the codeine molecule is the primary site for metabolic modification, predominantly through glucuronidation. This pathway, forming C6G, accounts for the vast majority of codeine metabolism, estimated at 50-80%. pharmgkb.orgcpicpgx.orgfrontiersin.org This contrasts with the modifications at other positions, such as O-demethylation at the 3-position (forming morphine) and N-demethylation at the nitrogen atom (forming norcodeine), which represent minor pathways. wikipathways.orgnih.gov The high efficiency of UGT2B7 and UGT2B4 towards the 6-position hydroxyl group underscores its biochemical favorability for conjugation compared to the oxidative reactions at other sites. nih.gov

Oxidative Demethylation Pathways of Codeine

While glucuronidation is the major metabolic route, oxidative demethylation pathways, mediated by the cytochrome P450 (CYP) enzyme system, are also crucial for the biotransformation of codeine. oup.comoup.com These phase I reactions involve the removal of methyl groups from the codeine structure. nih.gov

Two primary CYP450 isoenzymes are involved in codeine metabolism: CYP2D6 and CYP3A4. pharmgkb.orgdrugbank.com

CYP2D6: This enzyme is responsible for the O-demethylation of codeine at the 3-position, which results in the formation of morphine. pharmgkb.orgwikipathways.orgnih.gov Although this pathway accounts for only a small fraction (0-15%) of codeine metabolism, it is of significant pharmacological interest because morphine is a much more potent opioid receptor agonist. pharmgkb.orgwikipathways.orgnih.gov The activity of CYP2D6 is highly variable among individuals due to genetic polymorphisms, which can affect the rate of morphine formation. nih.govpharmgkb.org

CYP3A4: This isoenzyme mediates the N-demethylation of codeine to form norcodeine. pharmgkb.orgdrugbank.comwikipathways.org This pathway accounts for approximately 10-15% of codeine metabolism. pharmgkb.orgwikipathways.org

| Enzyme | Metabolic Reaction | Metabolite Formed | Percentage of Codeine Dose |

|---|---|---|---|

| CYP2D6 | O-demethylation pharmgkb.orgwikipathways.org | Morphine pharmgkb.orgwikipathways.org | 0-15% pharmgkb.orgwikipathways.org |

| CYP3A4 | N-demethylation pharmgkb.orgwikipathways.org | Norcodeine pharmgkb.orgwikipathways.org | 10-15% pharmgkb.orgwikipathways.org |

Codeine 6-methanesulfonate is a sulfonate ester. Sulfonate esters are generally stable chemical entities. nih.gov The enzymatic cleavage of the sulfonate ester bond is not a recognized major metabolic pathway in humans for xenobiotics. Research into the enzymatic hydrolysis of sulfonate esters is limited, especially in mammalian systems.

Some microorganisms possess enzymes called sulfonatases that can cleave sulfonate esters to utilize the sulfur content. oup.com In a more specific example, a promiscuous phosphonate (B1237965) monoesterase hydrolase (PMH) from the bacterium Burkholderia caryophilli has been identified as capable of hydrolyzing xenobiotic sulfonate monoesters through direct S-OR bond cleavage. acs.orgacs.org However, there is no direct evidence to suggest that a similar enzymatic system exists or is active towards a compound like this compound in human tissues. The biotransformation of this specific compound would likely be dominated by enzymatic actions on other parts of the molecule, or it may be excreted unchanged if it is resistant to the major drug-metabolizing enzymes.

Sulfation Pathways and Potential Role of Sulfotransferases

Sulfation is another phase II conjugation reaction that plays a role in the metabolism of various drugs and endogenous compounds, including some opioids. nih.govresearchgate.net This process is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonyl group (–SO3) from the donor molecule 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to the substrate. nih.gov

While glucuronidation is the primary conjugation pathway for codeine, the potential for sulfation exists, particularly given that morphine, its close structural analog, can undergo sulfation. tandfonline.com Studies on the sulfation of various opioid drugs have identified several human cytosolic SULTs that may be involved:

SULT1A1: This enzyme, found in high levels in the liver, demonstrates broad substrate specificity and is involved in the sulfation of phenolic drugs and other opioids like oxymorphone and naltrexone. nih.govnih.gov

SULT1A3: This isoform is also implicated in the metabolism of certain opioids. nih.gov

SULT2A1: This enzyme is primarily known for its role in steroid sulfation but has also been shown to metabolize some opioid compounds like levorphanol. nih.gov

Although direct evidence for the sulfation of codeine as a major metabolic route is lacking in the literature, the presence of a hydroxyl group makes it a potential substrate for SULT enzymes. If sulfation of codeine or its metabolites occurs, it would likely be a minor pathway compared to the extensive glucuronidation.

Investigation of Novel Metabolites and Their Chemical Identity

Extensive searches for scholarly articles, patents, and clinical trial data focusing on the metabolism of this compound did not yield specific research findings. The metabolic pathways of the parent compound, codeine, are well-established, involving primary routes such as O-demethylation to morphine, N-demethylation to norcodeine, and glucuronidation to codeine-6-glucuronide. drugbank.compharmgkb.orgwikipedia.org These transformations are primarily mediated by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, as well as UDP-glucuronosyltransferases (UGTs). drugbank.comfrontiersin.orgnih.gov

However, the introduction of a methanesulfonate (B1217627) group at the 6-position of the codeine molecule could potentially alter its metabolic profile. The methanesulfonate moiety may influence the affinity of the compound for metabolic enzymes or introduce new sites for biotransformation. Plausible, yet unconfirmed, metabolic pathways for this compound could involve hydrolysis of the sulfonate ester, or metabolism of the core codeine structure while the methanesulfonate group remains intact. Without dedicated research, any proposed pathway remains speculative.

Currently, there is no published research that identifies or characterizes any novel metabolites specific to the metabolism of this compound. Consequently, no data tables detailing the chemical identity, structure, or analytical properties of such metabolites can be provided. The scientific community awaits focused studies to elucidate the biotransformation of this specific codeine derivative.

Receptor Binding and Molecular Interaction Dynamics in Vitro and in Silico

Opioid Receptor Binding Affinity and Selectivity Profiling (μ, δ, κ)

The affinity and selectivity of a ligand for the different opioid receptor types—mu (μ), delta (δ), and kappa (κ)—are fundamental to its effects. These are typically determined through binding assays.

Radioligand binding assays are a standard method to determine the affinity of a compound for a receptor. In these experiments, a radioactively labeled ligand known to bind to the receptor is used. The test compound's ability to displace this radioligand indicates its own binding affinity.

Studies on Codeine-6-O-sulfate have utilized this technique. In competition binding experiments using rat and guinea pig brain membrane homogenates, the binding affinity of C6SU to μ, δ, and κ opioid receptors was assessed. mdpi.comresearchgate.net For the μ-opioid receptor (MOR), [³H]DAMGO was used as the radioligand, while [³H]Ile⁵,⁶-deltorphin II was used for the δ-opioid receptor (DOR), and [³H]U-69593 for the κ-opioid receptor (KOR). mdpi.com The results indicated that C6SU has a notable affinity for the μ-opioid receptor. mdpi.comresearchgate.net

Competitive binding studies further elucidate the binding characteristics of a compound by comparing its binding affinity to that of well-established opioid ligands. In the case of C6SU, its binding profile was compared to that of codeine and morphine. mdpi.comresearchgate.net

These studies revealed that Codeine-6-O-sulfate demonstrates a significantly higher affinity for the μ-opioid receptor compared to its parent compound, codeine. mdpi.com While it showed some affinity for the δ-opioid receptor, it was considerably lower than its affinity for the μ-receptor. mdpi.com Specifically, at the highest concentrations tested, C6SU did not fully displace the DOR radioligand. mdpi.com The affinity for the κ-opioid receptor was also found to be low. mdpi.com This suggests that the sulfate (B86663) group at the 6-position enhances μ-opioid receptor affinity and selectivity over the other opioid receptor types.

| Compound | Receptor | Ki (nM) |

| Codeine-6-O-sulfate (C6SU) | μ (MOR) | 139.8 ± 25.4 |

| δ (DOR) | >10000 | |

| κ (KOR) | >10000 | |

| Codeine | μ (MOR) | 2686 ± 387 |

| δ (DOR) | >10000 | |

| κ (KOR) | >10000 | |

| Morphine | μ (MOR) | 2.9 ± 0.4 |

| δ (DOR) | 127.8 ± 18.5 | |

| κ (KOR) | 36.4 ± 5.2 |

G Protein-Coupled Receptor (GPCR) Activation and Signaling Pathway Analysis (e.g., [³⁵S]GTPγS Assay, cAMP Inhibition)

Opioid receptors are a class of G protein-coupled receptors (GPCRs). When an agonist binds to the receptor, it triggers a conformational change that activates intracellular G proteins, leading to a downstream signaling cascade. The [³⁵S]GTPγS assay is a functional assay that measures the activation of G proteins.

In studies with Codeine-6-O-sulfate, the [³⁵S]GTPγS assay was employed to assess its ability to activate G proteins via opioid receptors in rat and guinea pig brain tissues. mdpi.comresearchgate.net The results showed that C6SU acts as a partial agonist at the μ-opioid receptor in rat brain and spinal cord. mdpi.comresearchgate.net However, it did not produce an agonist effect in guinea pig brain tissue. researchgate.net In comparison, codeine itself did not show any agonist activity in these assays. mdpi.comresearchgate.net This indicates that the 6-sulfate modification not only enhances binding affinity but also confers agonist activity at the μ-opioid receptor.

Opioid receptor activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). mdpi.com While specific cAMP inhibition data for C6SU is not detailed in the provided search results, the G-protein activation is a primary step leading to this downstream effect. mdpi.comdrugbank.comwikipedia.org

Computational Docking and Molecular Dynamics Simulations of Ligand-Receptor Interactions

Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for visualizing and understanding the interactions between a ligand and its receptor at the atomic level.

Molecular docking studies predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.govnih.govplos.orgacs.orgnrfhh.com For codeine and its derivatives, docking studies with the μ-opioid receptor have identified key interactions. nrfhh.comvt.edu The protonated amine of the ligand typically forms a crucial ionic interaction with a highly conserved aspartic acid residue (Asp147) in the receptor's binding pocket. nih.govacs.org Hydrophobic interactions with surrounding amino acid residues also contribute to the binding affinity. nih.govacs.org

While specific docking studies for Codeine 6-Methanesulfonate or Codeine-6-O-sulfate are not explicitly detailed, it can be inferred that the core morphinan (B1239233) structure would adopt a similar binding pose to codeine. The introduction of a sulfonate or sulfate group at the 6-position would likely lead to additional interactions with polar or charged residues in the receptor, potentially explaining the observed increase in μ-opioid receptor affinity for C6SU.

Molecular dynamics simulations can provide insights into the dynamic changes that occur in both the ligand and the receptor upon binding. nih.govacs.orgchemrxiv.org These simulations can reveal how the ligand binding stabilizes a specific active conformation of the receptor, which is necessary for G protein activation. For opioid agonists, this conformational change is critical for initiating the signaling cascade. wikipedia.org Although specific molecular dynamics data for C6SU is not available, simulations of other morphinan ligands with the μ-opioid receptor have shown how subtle changes in the ligand structure can influence the conformational state of the receptor and, consequently, its functional activity. nih.govacs.org

Structure-Activity Relationship (SAR) Studies of 6-Position Modifications

The 6-position of the morphinan skeleton is a critical site for chemical modification that significantly influences the affinity and selectivity of the ligand for the mu (µ), delta (δ), and kappa (κ) opioid receptors. The native hydroxyl group at this position in morphine and its methyl ether counterpart, codeine, is a key determinant of their interaction with these receptors.

Research into the modification of this position has revealed several key insights:

Impact of 6-O-Substitution: The substitution of the 6-hydroxyl group with other functionalities can dramatically alter the binding profile. For instance, the conversion of morphine to morphine-6-glucuronide, a major metabolite, results in a compound with significantly higher affinity for the µ-opioid receptor. researchgate.netmdpi.com This highlights the tolerance of the receptor for bulky and polar substituents at this position. In the case of codeine, which has a methoxy (B1213986) group at the 3-position instead of a hydroxyl group like morphine, modifications at the 6-position also play a crucial role in receptor interaction.

Codeine-6-O-sulfate as a Surrogate: Codeine-6-O-sulfate serves as a close structural and electronic analog to this compound. The sulfate and methanesulfonate (B1217627) groups are both highly polar and can act as hydrogen bond acceptors. In vitro studies on codeine-6-O-sulfate have demonstrated that this modification leads to a notable increase in affinity for the µ-opioid receptor when compared to codeine. mdpi.comnih.gov However, it shows a significant decrease in affinity for all opioid receptors when compared to morphine-6-sulfate. nih.gov

Comparative Receptor Affinities: Detailed in vitro binding assays using rat brain homogenates have provided specific affinity values (Ki) for codeine and its 6-O-sulfate derivative at the µ, δ, and κ opioid receptors. These studies reveal that while codeine itself has a relatively weak affinity for opioid receptors, the introduction of the sulfate group at the 6-position enhances its affinity, particularly at the µ-receptor. mdpi.comnih.gov

The table below presents a comparative view of the receptor binding affinities for codeine and its 6-O-sulfate analog.

| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |

| Codeine | 2680 ± 330 | 6360 ± 780 | 3750 ± 460 |

| Codeine-6-O-sulfate | 485 ± 65 | 2450 ± 320 | 1890 ± 240 |

Data sourced from in vitro studies on rat brain homogenates. mdpi.comnih.gov

The data clearly indicates that the presence of the 6-O-sulfate moiety increases the affinity for all three opioid receptor subtypes, with the most pronounced effect observed at the µ-receptor. It is scientifically reasonable to infer that this compound would exhibit a similar, if not identical, trend in its receptor binding profile due to the comparable physicochemical properties of the methanesulfonate and sulfate groups.

In Silico Molecular Docking Studies: Molecular docking simulations provide a theoretical framework for understanding the interactions between a ligand and its receptor at the molecular level. In silico studies of various opioids, including codeine, with the µ-opioid receptor have elucidated the key binding interactions. nrfhh.comacs.orgacs.org For codeine, the protonated nitrogen atom forms a crucial ionic interaction with the aspartate residue (Asp147) in the binding pocket of the µ-opioid receptor. The aromatic ring of the codeine molecule engages in hydrophobic interactions with surrounding amino acid residues. nrfhh.com The modification at the 6-position with a bulky and polar group like methanesulfonate would likely lead to additional interactions within the binding pocket, potentially with polar amino acid residues, which could explain the observed increase in binding affinity for its sulfate analog.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are the gold standard for the separation, identification, and quantification of codeine in various matrices. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

LC-MS/MS is a highly sensitive and selective technique widely used for the analysis of codeine and its metabolites in biological samples. mdpi.comrti.org The method combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. For codeine, positive electrospray ionization (ESI) is typically used, targeting the protonated molecular ion. smolecule.com However, specific studies detailing the LC-MS/MS parameters, such as retention times, mass transitions, and limits of detection, exclusively for Codeine 6-Methanesulfonate are not available. Research on other codeine salts has established robust methods for trace analysis in matrices like plasma, urine, and oral fluid. mdpi.comrti.org

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies

GC-MS is a powerful tool for the definitive identification and quantification of codeine. mdpi.com Due to the presence of a hydroxyl group, codeine is often derivatized before analysis to improve its volatility and thermal stability, leading to better chromatographic peak shape and sensitivity. nyc.govnih.gov Common derivatization agents include silylating agents (e.g., BSTFA, MSTFA) or acylating agents (e.g., propionic anhydride). mdpi.comjfda-online.com While numerous GC-MS methods exist for codeine, none of the reviewed literature provides derivatization strategies and validation data specifically for this compound.

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis offers high-resolution separation of analytes based on their electrophoretic mobility in an electric field. Several CE methods have been developed for the analysis of codeine, often in pharmaceutical formulations or biological fluids. nih.govmdpi.com These methods provide rapid analysis times and high separation efficiency. mdpi.com The optimization of CE parameters, including buffer pH, concentration, and applied voltage, is crucial for achieving desired separation. nih.gov However, the literature lacks specific CE methods developed or validated for this compound.

Spectroscopic Methods for Quantitative Analysis

Spectroscopic methods are valuable for the quantitative analysis of codeine, particularly in pharmaceutical preparations. nih.gov

Ultraviolet-Visible (UV-Vis) Spectrophotometry and Derivative Spectroscopy

UV-Vis spectrophotometry is a straightforward and cost-effective method for quantifying codeine, which exhibits UV absorbance due to its chemical structure. nih.gov The maximum absorbance for codeine is typically observed around 285 nm. nih.govnih.gov To resolve overlapping spectra in mixtures, derivative spectrophotometry can be employed to enhance selectivity. nih.gov While general UV-Vis data for codeine is available, specific molar absorptivity and application data for this compound are not specified in the literature.

Fluorimetric Detection Methods

Fluorimetric methods offer high sensitivity for the detection of fluorescent compounds. While codeine itself has native fluorescence, derivatization can be used to enhance the signal. researchgate.net High-performance liquid chromatography with fluorescence detection (HPLC-FLD) has been successfully used for the determination of codeine and its metabolites. researchgate.net A review of the literature did not yield any studies that specifically developed or applied fluorimetric detection methods for the analysis of this compound.

Electrochemical Methods for Direct Detection

Electrochemical methods offer a sensitive and selective approach for the direct detection of codeine. These techniques are based on the electrochemical oxidation of the codeine molecule at an electrode surface. Various voltammetric techniques, such as square wave voltammetry, have been successfully employed for the determination of codeine in pharmaceutical preparations. The electroactive nature of the codeine molecule allows for its direct detection without the need for derivatization.

The choice of electrode material is critical for enhancing the sensitivity and selectivity of the detection. Glassy carbon electrodes and boron-doped diamond electrodes have been shown to be effective for the electrochemical analysis of codeine. These methods can provide low detection limits and a wide linear range, making them suitable for various applications.

Interactive Data Table: Electrochemical Detection of Codeine

| Technique | Electrode | Limit of Detection (LOD) | Reference |

| Square Wave Voltammetry | Glassy Carbon | 5 µmol L⁻¹ | nih.gov |

| Flow Injection Analysis with Electrochemical Detection | Glassy Carbon | 3 µmol L⁻¹ | nih.gov |

Development of Reference Standards and Isotope-Labeled Analogs (e.g., Codeine-D6)

The development and use of certified reference materials and isotope-labeled internal standards are essential for the accuracy and reliability of quantitative analytical methods. Codeine-D6, a deuterated analog of codeine, is commonly used as an internal standard in mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

The presence of deuterium (B1214612) atoms in the Codeine-D6 molecule results in a higher mass-to-charge ratio compared to the unlabeled codeine, allowing for its clear differentiation in the mass spectrometer. This enables accurate quantification by correcting for variations in sample preparation and instrument response. The synthesis of Codeine-D6 involves the introduction of deuterium atoms at specific positions in the codeine molecule, typically on the N-methyl and O-methyl groups.

Computational and Theoretical Chemistry Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Properties

Quantum mechanical calculations are fundamental to understanding the electronic properties that govern the intrinsic reactivity and behavior of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) has become a standard method for studying the structural and vibrational properties of molecules the size of codeine derivatives due to its favorable balance of accuracy and computational cost. researchgate.netderpharmachemica.comresearchgate.net A theoretical investigation of Codeine 6-Methanesulfonate would typically begin with geometry optimization to find the lowest energy structure of the molecule. This process involves calculating the forces on each atom and adjusting their positions until a stable conformation is reached.

A common approach involves using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-311G+(d,p). derpharmachemica.comresearchgate.net This level of theory has been shown to provide reliable geometries and vibrational frequencies for codeine and related alkaloids. researchgate.netderpharmachemica.com The optimization would yield key structural parameters, such as bond lengths, bond angles, and dihedral angles, defining the three-dimensional arrangement of the molecule.

Once the optimized geometry is obtained, a vibrational analysis can be performed by calculating the second derivatives of the energy with respect to the atomic coordinates. This analysis serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the infrared (IR) and Raman spectra of the molecule. researchgate.net The calculated vibrational frequencies can be compared with experimental data to validate the computational model. For instance, a comparative DFT study on codeine and morphine highlighted the similarities and differences in their vibrational spectra, aiding in the detailed interpretation of experimental infrared spectra. derpharmachemica.comresearchgate.net

Table 1: Illustrative Predicted Vibrational Frequencies for Key Functional Groups in this compound (Based on DFT Calculations of Codeine)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | ~3450 |

| C-H (Aromatic) | Stretching | ~3100-3000 |

| C-H (Aliphatic) | Stretching | ~2950-2850 |

| C=C (Aromatic) | Stretching | ~1600 |

| S=O (Sulfonate) | Asymmetric Stretching | ~1350 |

| S=O (Sulfonate) | Symmetric Stretching | ~1175 |

| C-O-C (Ether) | Stretching | ~1250 |

| S-O (Sulfonate) | Stretching | ~1000 |

Note: These are hypothetical values for this compound, extrapolated from typical frequency ranges and DFT studies on the parent codeine molecule. derpharmachemica.comresearchgate.net

While DFT is highly efficient, ab initio methods, which are based on first principles without empirical parameterization, can offer higher accuracy for energy calculations, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed to perform single-point energy calculations on the DFT-optimized geometry. These high-accuracy energy values are crucial for calculating properties such as heats of formation, reaction energies, and activation barriers for metabolic transformations with a higher degree of confidence. Such calculations provide a benchmark for assessing the reliability of less computationally demanding methods.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

While QM methods excel at describing electronic properties, they are often too computationally intensive to study the dynamic behavior of a flexible molecule over time. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations address this by using classical physics to model molecular motion. nih.gov

An MD simulation of this compound would involve placing the molecule in a simulated environment, often a box of water molecules, to mimic physiological conditions. The forces between atoms are calculated using a force field (a set of parameters that define the potential energy of the system), and Newton's equations of motion are solved iteratively to track the trajectory of each atom over time. nih.govnih.gov

These simulations, often run for nanoseconds to microseconds, provide a detailed picture of the molecule's conformational landscape and flexibility. semanticscholar.org They can reveal:

Stable Conformers: Identifying the most populated low-energy shapes the molecule adopts in solution.

Flexibility of Rings and Side Chains: Understanding how different parts of the molecule, such as the methanesulfonate (B1217627) group, move and rotate.

Solvent Interactions: Observing how water molecules arrange around the solute and form hydrogen bonds.

This information is vital for understanding how this compound might interact with a biological target, such as an opioid receptor. The shape and dynamics of a ligand are key determinants of its binding affinity and selectivity. nih.govacs.org MD simulations are frequently used to study how opioid analgesics bind to and activate opioid receptors at an atomistic level. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. researchgate.netnih.gov By developing a mathematical model, QSAR can be used to predict the activity of new, unsynthesized compounds. researchgate.net

To build a QSAR model relevant to this compound, a dataset of related opioid compounds with known biological activities (e.g., binding affinity to the µ-opioid receptor) would be required. For each compound in the series, a set of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecule's physicochemical properties, such as:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Related to the 3D shape of the molecule.

Electronic descriptors: Derived from QM calculations (e.g., HOMO/LUMO energies, dipole moment).

Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity.

Statistical methods, ranging from multiple linear regression to machine learning algorithms, are then used to find the best correlation between a subset of these descriptors and the observed biological activity. acs.org A study on common painkiller drugs, including codeine, has utilized QSAR to predict acute toxicity, demonstrating the applicability of this approach to opioids. researchgate.net A successful QSAR model could predict the receptor binding affinity or analgesic potency of this compound based on its calculated descriptors, providing valuable guidance for its potential therapeutic profile.

In Silico Prediction of Metabolic Pathways and Enzymatic Reactivity

Understanding a drug's metabolic fate is critical. In silico tools can predict the likely metabolic pathways of this compound by identifying which sites on the molecule are most susceptible to enzymatic attack. The metabolism of the parent compound, codeine, is well-documented and primarily involves the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzyme systems. frontiersin.orgresearchgate.netmdpi.comclinpgx.org

The primary metabolic routes for codeine are:

O-demethylation to morphine, catalyzed mainly by CYP2D6. frontiersin.orgnih.gov

N-demethylation to norcodeine, catalyzed by CYP3A4. clinpgx.org

Glucuronidation at the 6-hydroxyl position to form codeine-6-glucuronide (B1240514), mediated by UGT2B7. mdpi.comclinpgx.org

Computational models can predict the likelihood of these and other reactions for this compound. Reactivity models, often based on QM calculations, can determine the activation energies for hydrogen abstraction or addition reactions at different sites on the molecule. Furthermore, docking simulations can be used to place the molecule into the active site of metabolic enzymes like CYP2D6 to assess the geometric and energetic favorability of a potential metabolic reaction. By combining these approaches, a comprehensive map of potential metabolites can be generated, predicting which enzymatic pathways are most likely to be involved in the clearance of this compound from the body.

Prodrug Design Principles and Application in Opioid Chemistry Conceptual

Theoretical Basis of Prodrugs and Bio-Reversible Derivatives

Prodrugs are pharmacologically inactive compounds that are converted into their active form within the body through enzymatic or chemical transformation. This approach is often employed to overcome undesirable properties of the parent drug, such as poor solubility, instability, rapid metabolism, or non-specific targeting. The design of a successful prodrug hinges on the principle of bio-reversibility, ensuring that the inactive derivative efficiently converts to the active drug at the desired site of action.

The primary goal of prodrug design is to create a temporary chemical modification of the active drug, forming a new compound that can be administered and then cleaved in vivo to release the parent drug. This strategy can be likened to a "Trojan horse" approach, where the drug is masked to facilitate its journey through the body to its target.

Esterification as a Strategy for Modifying Drug Properties

Esterification is a common and effective method for creating prodrugs. This chemical reaction involves the formation of an ester by linking a carboxylic acid with an alcohol. In the context of drug design, a drug molecule containing a hydroxyl (-OH) or carboxyl (-COOH) group can be esterified to alter its physicochemical properties. For instance, increasing the lipophilicity of a drug can enhance its ability to cross cell membranes, including the blood-brain barrier. Conversely, introducing a more polar ester group can improve a drug's water solubility.

Within the realm of opioid chemistry, esterification has been explored to modify the characteristics of various compounds. For example, the conversion of morphine's hydroxyl groups into esters can significantly impact its potency and duration of action. youtube.com

Hypothetical Considerations for Codeine 6-Methanesulfonate as a Prodrug Candidate

Codeine is an opioid analgesic that is metabolized in the liver to morphine, its more active form. nih.govdrugbank.com As such, codeine itself can be considered a prodrug of morphine. nih.govnih.gov The chemical structure of codeine includes a hydroxyl group at the 6-position, which presents a potential site for modification. The hypothetical compound, this compound, would involve the attachment of a methanesulfonyl group to this hydroxyl group, forming a sulfonate ester.

Potential for Enhanced Solubility or Stability

The introduction of a methanesulfonate (B1217627) group could potentially enhance the aqueous solubility of codeine. While codeine itself is soluble in water, certain formulations or delivery methods might benefit from increased solubility. Furthermore, the modification at the 6-hydroxyl position could protect this part of the molecule from premature metabolism, potentially increasing the stability of the compound until it reaches its intended site of action. Studies on the stability of codeine and its derivatives have shown that modifications can impact their longevity in various storage conditions. nih.gov

Controlled Release Mechanisms (Chemical Hydrolysis)

A key feature of a prodrug is its ability to release the active drug in a controlled manner. In the case of this compound, the release of codeine would occur through the hydrolysis of the sulfonate ester bond. This chemical hydrolysis could be influenced by the pH of the surrounding environment. It is conceivable that the ester bond would be relatively stable at the acidic pH of the stomach and then undergo hydrolysis in the more neutral pH of the small intestine or in the bloodstream. This would provide a mechanism for controlled release, potentially leading to a more sustained therapeutic effect. The rate of hydrolysis would be a critical factor in determining the pharmacokinetic profile of the compound.

Design of Novel Codeine Prodrugs with Modified Pharmacokinetic Profiles (Conceptual)

Building on the concept of this compound, a variety of other codeine prodrugs could be conceptualized to achieve specific pharmacokinetic profiles. The goal would be to fine-tune the rate and location of codeine release to optimize its therapeutic window.

For instance, attaching different promoieties to the 6-hydroxyl group could modulate the lability of the resulting ester or ether bond. A bulkier promoiety might slow down enzymatic cleavage, leading to a longer duration of action. Conversely, a more electronically withdrawing promoiety could accelerate hydrolysis.

Below is a table illustrating hypothetical codeine prodrugs and their conceptual design rationale:

| Prodrug Name (Hypothetical) | Promoieties Attached to Codeine | Design Rationale |

| Codeine 6-Acetate | Acetyl group | Increased lipophilicity for enhanced membrane permeability. |

| Codeine 6-Phosphate | Phosphate (B84403) group | Increased water solubility for parenteral formulations. |

| Codeine 6-PEG | Polyethylene glycol (PEG) chain | Increased half-life and reduced immunogenicity. |

| Codeine 6-Amino Acid Esters | Various amino acids | Targeted delivery to specific transporters and controlled release. |

These conceptual designs highlight the versatility of the prodrug approach in modifying the pharmacokinetic properties of codeine. The selection of the appropriate promoiety would depend on the desired clinical application and the specific challenges associated with the parent drug.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.